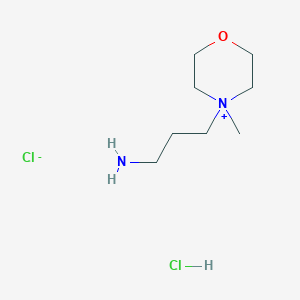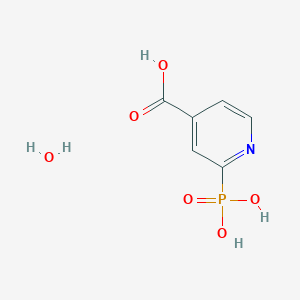
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which include two phenyl groups and a hydroxyl group attached to a propanone backbone. The (2R,3R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- can be achieved through several methods. One common approach involves the aldol condensation reaction between benzaldehyde and acetone, followed by a stereoselective reduction to obtain the desired (2R,3R) configuration. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide, and the reduction step can be carried out using chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The phenyl groups can participate in π-π interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2S,3S)-: The enantiomer of the (2R,3R) compound, with different stereochemistry and potentially different biological activities.
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3S)-: A diastereomer with distinct physical and chemical properties.
2-Propanone, 1,3-diphenyl-: A structurally similar compound lacking the hydroxyl group, with different reactivity and applications.
Uniqueness
The (2R,3R) configuration of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl- imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Propiedades
Número CAS |
283151-71-3 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
(2R,3R)-3-hydroxy-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H16O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15,17H,1H3/t12-,15-/m1/s1 |
Clave InChI |
YJPANUWAQYSUPC-IUODEOHRSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
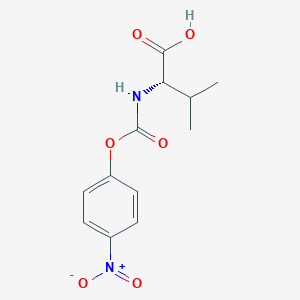
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
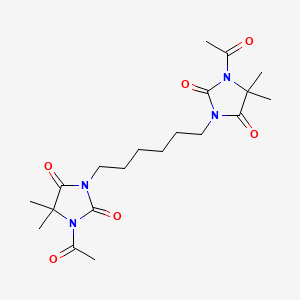
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
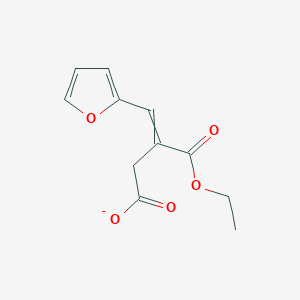
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
